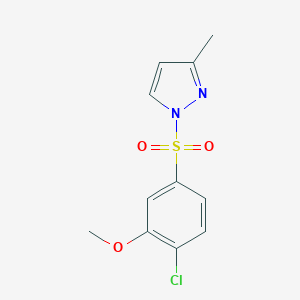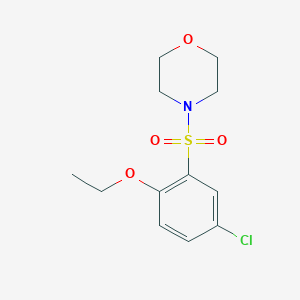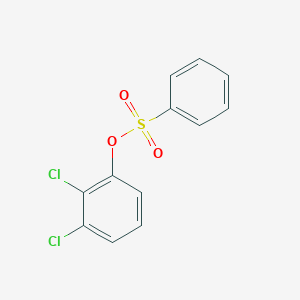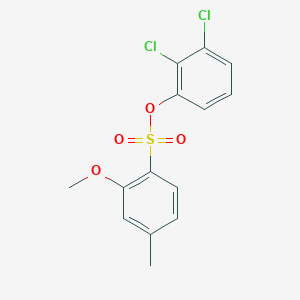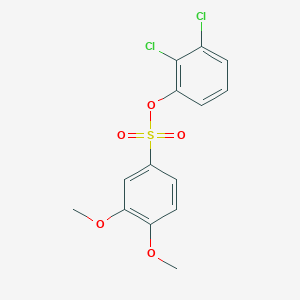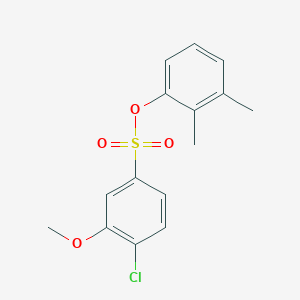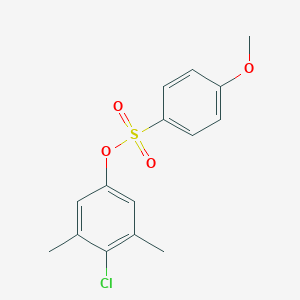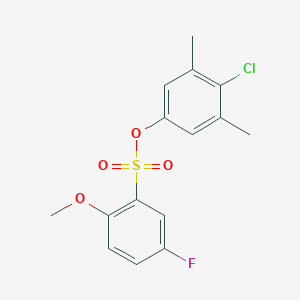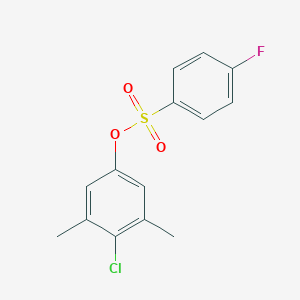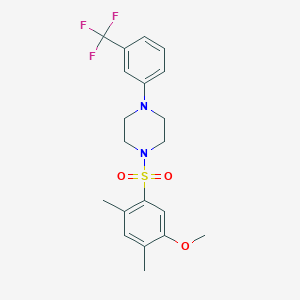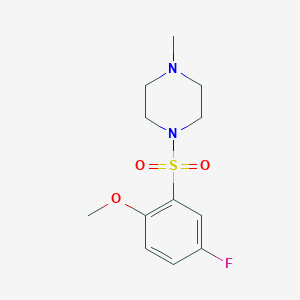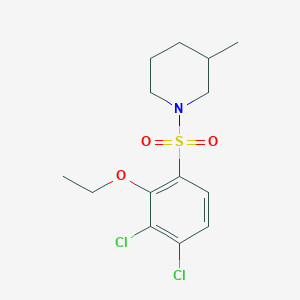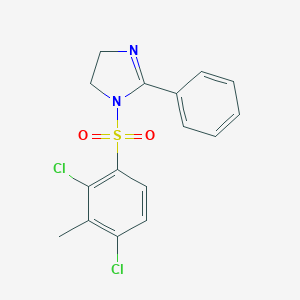
1-((2,4-dichloro-3-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2,4-dichloro-3-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a synthetic organic compound characterized by its unique chemical structure This compound features a sulfonyl group attached to a dichloromethylphenyl ring, which is further connected to a dihydroimidazole ring
Preparation Methods
The synthesis of 1-((2,4-dichloro-3-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dichloro-3-methylbenzenesulfonyl chloride and 2-phenyl-4,5-dihydro-1H-imidazole.
Reaction Conditions: The sulfonyl chloride is reacted with the dihydroimidazole under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonyl-imidazole bond.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions to enhance yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-((2,4-dichloro-3-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions, often using reagents like lithium aluminum hydride, can convert the sulfonyl group to a sulfide.
Substitution: The dichloromethylphenyl ring can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction efficiency. Major products formed from these reactions include sulfone, sulfide, and substituted phenyl derivatives.
Scientific Research Applications
1-((2,4-dichloro-3-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies and drug discovery.
Industry: The compound’s reactivity and stability make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((2,4-dichloro-3-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the phenyl and imidazole rings provide additional binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-((2,4-dichloro-3-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can be compared with similar compounds such as:
1-((2,4-dichloro-3-methylphenyl)sulfonyl)-1H-pyrazole: This compound features a pyrazole ring instead of an imidazole ring, leading to differences in chemical reactivity and biological activity.
1-((2,4-dichloro-3-methylphenyl)sulfonyl)pyrrolidine: The presence of a pyrrolidine ring alters the compound’s steric and electronic properties, affecting its interactions with molecular targets.
1-((2,4-dichloro-3-methylphenyl)sulfonyl)-4-(2,3-dimethylphenyl)piperazine: The addition of a piperazine ring and a dimethylphenyl group introduces further complexity and potential for diverse applications.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,4-dichloro-3-methylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2S/c1-11-13(17)7-8-14(15(11)18)23(21,22)20-10-9-19-16(20)12-5-3-2-4-6-12/h2-8H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAVNSSMVCBRLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
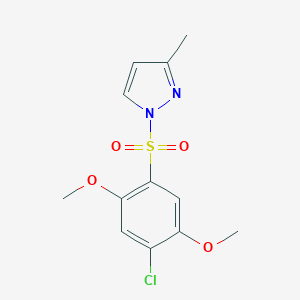
![1-[(4-Tert-butylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B486427.png)
